molecular formula C7H8F2N2O B1427163 2-(2,2-Difluoroethoxy)pyridin-3-amine CAS No. 1332761-15-5

2-(2,2-Difluoroethoxy)pyridin-3-amine

Cat. No.: B1427163
CAS No.: 1332761-15-5
M. Wt: 174.15 g/mol
InChI Key: LAKFYIGVXSORKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,2-Difluoroethoxy)pyridin-3-amine is a heterocyclic compound that belongs to the pyridine and amine families of organic compounds. It has the molecular formula C7H8F2N2O and a molecular weight of 174.15 g/mol. This compound is characterized by the presence of a difluoroethoxy group attached to the pyridine ring, which imparts unique chemical properties.

Preparation Methods

The synthesis of 2-(2,2-Difluoroethoxy)pyridin-3-amine typically involves the reaction of 2,2-difluoroethanol with 3-aminopyridine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to achieve the desired product quality.

Chemical Reactions Analysis

2-(2,2-Difluoroethoxy)pyridin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The difluoroethoxy group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted products.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(2,2-Difluoroethoxy)pyridin-3-amine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of fluorinated compounds.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and materials, particularly those requiring fluorinated components for enhanced properties.

Mechanism of Action

The mechanism of action of 2-(2,2-Difluoroethoxy)pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoroethoxy group can enhance the compound’s binding affinity and selectivity towards these targets, leading to specific biological effects. The exact pathways involved depend on the specific application and target of interest .

Comparison with Similar Compounds

2-(2,2-Difluoroethoxy)pyridin-3-amine can be compared with other fluorinated pyridine derivatives, such as:

  • 2-Fluoropyridine
  • 3-Fluoropyridine
  • 2,6-Difluoropyridine

These compounds share similar structural features but differ in the position and number of fluorine atoms on the pyridine ring. The presence of the difluoroethoxy group in this compound imparts unique chemical properties, such as increased lipophilicity and altered electronic effects, which can influence its reactivity and biological activity .

Properties

IUPAC Name

2-(2,2-difluoroethoxy)pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F2N2O/c8-6(9)4-12-7-5(10)2-1-3-11-7/h1-3,6H,4,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAKFYIGVXSORKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)OCC(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2,2-Difluoroethoxy)pyridin-3-amine
Reactant of Route 2
Reactant of Route 2
2-(2,2-Difluoroethoxy)pyridin-3-amine
Reactant of Route 3
Reactant of Route 3
2-(2,2-Difluoroethoxy)pyridin-3-amine
Reactant of Route 4
Reactant of Route 4
2-(2,2-Difluoroethoxy)pyridin-3-amine
Reactant of Route 5
Reactant of Route 5
2-(2,2-Difluoroethoxy)pyridin-3-amine
Reactant of Route 6
Reactant of Route 6
2-(2,2-Difluoroethoxy)pyridin-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.